Dodecyl (R)-12-hydroxyoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters. It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol, a fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of Dodecyl ®-12-hydroxyoleate often involves continuous esterification processes. These processes use large-scale reactors and optimized conditions to maximize yield and efficiency. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Dodecyl ®-12-hydroxyoleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Dodecyl ®-12-hydroxyoleate peroxide.
Reduction: Dodecyl ®-12-hydroxyoleate alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the production of cosmetics, detergents, and lubricants due to its surfactant properties.
Mechanism of Action
The mechanism of action of Dodecyl ®-12-hydroxyoleate primarily involves its surfactant properties. The compound reduces surface tension, allowing for the formation of micelles and emulsions. This property is crucial in applications such as drug delivery, where it helps in the solubilization and transport of hydrophobic drugs. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their interaction and stabilization.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different chemical structure.
Dodecyl sulfate-based ionic liquids: These compounds share the dodecyl group but have different ionic properties.
Uniqueness
Dodecyl ®-12-hydroxyoleate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts additional functionality and reactivity compared to other surfactants. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Properties
CAS No. |
93980-68-8 |
---|---|
Molecular Formula |
C30H58O3 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
dodecyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H58O3/c1-3-5-7-9-10-11-14-17-20-24-28-33-30(32)27-23-19-16-13-12-15-18-22-26-29(31)25-21-8-6-4-2/h18,22,29,31H,3-17,19-21,23-28H2,1-2H3/b22-18- |
InChI Key |
RAPSKERQUJHWAM-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.